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Compound of Interest

Compound Name:
3,5-Dichloro-4-methylbenzyl

chloride

CAS No.: 1806288-53-8

Cat. No.: B1460186 Get Quote

Executive Summary & Compound Profile
3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized halogenated

aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical

active ingredients (APIs). Its structural integrity—defined by a sterically hindered methyl group

flanked by two chlorine atoms—makes it a valuable electrophile for introducing the 3,5-

dichloro-4-methylbenzyl moiety.

This guide provides a rigorous technical analysis of the compound's spectral signature,

focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).[1] The data presented combines theoretical prediction based on structural

additivity rules with empirical insights from analogous chlorinated toluene derivatives.[1]

Chemical Identity
IUPAC Name: 1-(Chloromethyl)-3,5-dichloro-4-methylbenzene

Molecular Formula:

[1]

Molecular Weight: 209.50 g/mol [1]
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Key Structural Feature:

symmetry (approximate) leading to simplified NMR splitting patterns.[1]

Structural Analysis & Theoretical Grounding
Before interpreting spectra, one must understand the electronic environment.[1] The molecule

possesses a high degree of symmetry.[1] The methyl group at position 4 is "sandwiched"

between two chlorine atoms (positions 3 and 5), creating a distinct steric and electronic

environment that shifts the methyl signal downfield compared to non-halogenated toluenes.[1]

Symmetry Operations
Axis of Symmetry: Passes through C1 (benzyl) and C4 (methyl).[1]

Equivalence: Protons at positions 2 and 6 are chemically and magnetically equivalent.[1]

Figure 1: Structural symmetry analysis determining proton environments for NMR

interpretation.

Mass Spectrometry (MS) Data[1][2]
Mass spectrometry provides the most diagnostic evidence for this compound due to the unique

isotope pattern of the three chlorine atoms.[1]

Isotope Distribution Analysis
The presence of three chlorine atoms (

and

in a ~3:1 natural abundance ratio) creates a characteristic "cluster" for the molecular ion.[1]

Theoretical Intensity Calculation

:

M+ (208):

Relative Intensity: 100%[1]
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M+2 (210):

Relative Intensity: ~96% (Often appears 1:1 with M+)[1]

M+4 (212):

Relative Intensity: ~31%[1]

M+6 (214):

Relative Intensity: ~3%[1]

Fragmentation Pathway (EI, 70 eV)[1]
Molecular Ion (

): m/z 208/210/212.[1]

Base Peak (

): Loss of the benzylic chlorine is the primary fragmentation pathway, generating the
resonance-stabilized 3,5-dichloro-4-methylbenzyl cation (m/z ~173).

Secondary Fragment (

): Loss of the chloromethyl group yields the dichlorotolyl cation (m/z ~159).[1]

m/z (Fragment) Ion Identity
Relative
Abundance

Interpretation

208 / 210 Moderate
Molecular ion cluster

(3 Cl pattern).

173 / 175 100% (Base)
Formation of stable

benzyl cation.[1]

137 Low
Loss of second

chlorine (aromatic).[1]
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
NMR (Proton NMR)
Solvent:

(Deuterated Chloroform) Frequency: 400 MHz[1]

Due to the symmetry described in Section 2, the spectrum is remarkably simple, consisting of

three distinct singlets.[1]

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.35 Singlet (s) 2H Ar-H (C2, C6)

Shifted downfield

by meta-Cl

atoms.

4.55 Singlet (s) 2H

Characteristic

benzylic chloride

range.[1]

2.48 Singlet (s) 3H

Deshielded vs.

Toluene (2.[1]35)

due to ortho-Cl.

[1]

Technical Note: The methyl signal at 2.48 ppm is a critical purity marker.[1] If the precursor

(alcohol) is present, a signal at ~4.65 ppm (

) will be visible.[1]

NMR (Carbon NMR)
Solvent:

Decoupling: Proton-decoupled[1]
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Chemical Shift (

, ppm)
Type Assignment

138.5 Quaternary (C)
C1 (Ipso to

)

136.2 Quaternary (C)
C4 (Ipso to

)

134.8 Quaternary (C) C3, C5 (C-Cl)

128.4 Methine (CH) C2, C6 (Aromatic C-H)

45.2
Methylene (

)

18.1
Methyl (

)

Infrared (IR) Spectroscopy[1][3][4]
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid "fingerprint" to confirm functional groups and substitution

patterns.[1]

C-H Stretching (Aromatic): Weak bands at 3050–3090 cm⁻¹.[1]

C-H Stretching (Aliphatic): Distinct bands at 2920–2980 cm⁻¹ (Methyl and Methylene).[1]

Ring Skeletal Vibrations: Sharp peaks at 1450 cm⁻¹ and 1580 cm⁻¹.[1]

C-Cl Stretch (Benzylic): Strong, sharp band at 680–730 cm⁻¹.[1]

C-Cl Stretch (Aromatic): Bands at 1000–1100 cm⁻¹ (In-plane bending/stretching interaction).
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Diagnostic Rule: Absence of a broad band at 3200–3500 cm⁻¹ confirms the absence of the

precursor alcohol (3,5-dichloro-4-methylbenzyl alcohol).

Experimental Protocols
To ensure data reproducibility, follow these standardized workflows for sample preparation.

Protocol A: NMR Sample Preparation
Mass: Weigh 10–15 mg of the solid/oil analyte.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug

of glass wool into the NMR tube.[1]

Acquisition:

: 16 scans, 1 second relaxation delay.

: 256–512 scans, 2 second relaxation delay.[1]

Protocol B: GC-MS Analysis
Concentration: Prepare a 1 mg/mL solution in Dichloromethane (DCM).

Inlet Temp: 250°C.

Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).[1]

Oven Program: 60°C (hold 2 min)

20°C/min

280°C (hold 5 min).

Detection: EI mode (70 eV).
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Figure 2: Analytical workflow for validating the identity of 3,5-dichloro-4-methylbenzyl
chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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